molecular formula C10H13IN2O6 B12403358 1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione

1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione

Cat. No.: B12403358
M. Wt: 384.12 g/mol
InChI Key: PLVDDNNLEWFJNQ-AOXOCZDOSA-N
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Description

1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with iodine and a sugar moiety. Its distinct chemical properties make it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione typically involves multi-step organic reactionsCommon reagents used in these steps include methanol, iodine, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product. The scalability of the synthesis process is crucial for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like thiols or amines. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The iodine substituent plays a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The sugar moiety also contributes to the compound’s overall stability and solubility, facilitating its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione is unique due to the presence of the iodine substituent, which imparts distinct chemical and biological properties. This differentiates it from similar compounds that lack the iodine atom or have different substituents, affecting their reactivity and applications .

Properties

Molecular Formula

C10H13IN2O6

Molecular Weight

384.12 g/mol

IUPAC Name

1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione

InChI

InChI=1S/C10H13IN2O6/c1-18-7-6(15)5(3-14)19-9(7)13-2-4(11)8(16)12-10(13)17/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6?,7+,9-/m1/s1

InChI Key

PLVDDNNLEWFJNQ-AOXOCZDOSA-N

Isomeric SMILES

CO[C@@H]1[C@@H](O[C@@H](C1O)CO)N2C=C(C(=O)NC2=O)I

Canonical SMILES

COC1C(C(OC1N2C=C(C(=O)NC2=O)I)CO)O

Origin of Product

United States

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